molecular formula C20H38N4O B6031458 N-(1-cycloheptylpiperidin-3-yl)-2-(4-ethylpiperazin-1-yl)acetamide

N-(1-cycloheptylpiperidin-3-yl)-2-(4-ethylpiperazin-1-yl)acetamide

Cat. No.: B6031458
M. Wt: 350.5 g/mol
InChI Key: SQPFFPNLMGEBQN-UHFFFAOYSA-N
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Description

N-(1-cycloheptylpiperidin-3-yl)-2-(4-ethylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of piperidine and piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Properties

IUPAC Name

N-(1-cycloheptylpiperidin-3-yl)-2-(4-ethylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38N4O/c1-2-22-12-14-23(15-13-22)17-20(25)21-18-8-7-11-24(16-18)19-9-5-3-4-6-10-19/h18-19H,2-17H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPFFPNLMGEBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2CCCN(C2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cycloheptylpiperidin-3-yl)-2-(4-ethylpiperazin-1-yl)acetamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cycloheptyl group: This step may involve the use of cycloheptyl halides or other suitable reagents.

    Formation of the piperazine ring: This can be done by reacting ethylenediamine with appropriate alkylating agents.

    Coupling of the piperidine and piperazine rings: This step involves the formation of an amide bond between the two rings, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-cycloheptylpiperidin-3-yl)-2-(4-ethylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Investigating its potential as a therapeutic agent for treating neurological disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-cycloheptylpiperidin-3-yl)-2-(4-ethylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various signaling pathways, leading to its observed effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclohexylpiperidin-3-yl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(1-cyclopentylpiperidin-3-yl)-2-(4-ethylpiperazin-1-yl)acetamide

Uniqueness

N-(1-cycloheptylpiperidin-3-yl)-2-(4-ethylpiperazin-1-yl)acetamide is unique due to its specific structural features, such as the cycloheptyl group and the ethyl-substituted piperazine ring. These features may confer distinct pharmacological properties, making it a valuable compound for research and development.

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